Cas no 61199-83-5 (L-Iduronic Acid Sodium Salt)
L-Iduronic Acid Sodium Salt Chemical and Physical Properties
Names and Identifiers
-
- L-Iduronic Acid Sodium Salt
- L-IDURONIC ACID SODIUM SALT,BROWN SOLID
- L-Iduronic Acid (sodium)
- 61199-83-5
-
- Inchi: 1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);
- InChI Key: QKHMTHNLNZGTSP-UHFFFAOYSA-N
- SMILES: [Na].OC(C(C(=O)O)O)C(C(C=O)O)O
Computed Properties
- Exact Mass: 217.03242194g/mol
- Monoisotopic Mass: 217.03242194g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 135Ų
Experimental Properties
- Melting Point: >60°C (dec.)
- Solubility: Methanol (Slightly, Heated), Water (Slightly)
L-Iduronic Acid Sodium Salt Security Information
- Storage Condition:Hygroscopic, Refrigerator, Under Inert Atmosphere
L-Iduronic Acid Sodium Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I252000-5mg |
L-Iduronic Acid Sodium Salt |
61199-83-5 | 5mg |
$ 230.00 | 2023-09-07 | ||
| TRC | I252000-50mg |
L-Iduronic Acid Sodium Salt |
61199-83-5 | 50mg |
$ 1748.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21856-1mg |
L-Iduronic Acid (sodium salt) |
61199-83-5 | 98% | 1mg |
¥895.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21856-5mg |
L-Iduronic Acid (sodium salt) |
61199-83-5 | 98% | 5mg |
¥3617.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21856-10mg |
L-Iduronic Acid (sodium salt) |
61199-83-5 | 98% | 10mg |
¥6418.00 | 2023-09-09 | |
| A2B Chem LLC | AG72724-1mg |
L-Iduronic Acid SodiuM Salt |
61199-83-5 | ≥95% | 1mg |
$66.00 | 2024-04-19 | |
| A2B Chem LLC | AG72724-5mg |
L-Iduronic Acid SodiuM Salt |
61199-83-5 | ≥95% | 5mg |
$292.00 | 2024-04-19 | |
| A2B Chem LLC | AG72724-10mg |
L-Iduronic Acid SodiuM Salt |
61199-83-5 | ≥95% | 10mg |
$518.00 | 2024-04-19 | |
| MedChemExpress | HY-135197-5mg |
L-Iduronic acid sodium salt |
61199-83-5 | 5mg |
¥5750 | 2024-07-21 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-221809-10mg |
L-Iduronic acid sodium salt, |
61199-83-5 | 10mg |
¥4061.00 | 2023-09-05 |
L-Iduronic Acid Sodium Salt Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on L-Iduronic Acid Sodium Salt
Introduction to L-Iduronic Acid Sodium Salt (CAS No: 61199-83-5)
L-Iduronic Acid Sodium Salt, with the chemical identifier CAS No 61199-83-5, is a significant compound in the field of biochemical research and pharmaceutical applications. This sodium salt form of L-iduronic acid is derived from the oxidation of L-iduronic acid, a sugar acid that plays a crucial role in the biosynthesis of glycosaminoglycans (GAGs), particularly heparan sulfate and dermatan sulfate. These GAGs are essential components of the extracellular matrix, contributing to various biological processes such as cell signaling, wound healing, and inflammation regulation.
The structure of L-Iduronic Acid Sodium Salt features a uronic acid group (carboxylate) and an aldehyde group, which are critical for its reactivity and biological function. The sodium salt form enhances its solubility in water, making it more suitable for pharmaceutical formulations and experimental applications. This compound has garnered attention in recent years due to its potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Recent studies have highlighted the importance of L-Iduronic Acid Sodium Salt in modulating enzymatic activities and interactions with other biomolecules. For instance, research has demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammation, such as matrix metalloproteinases (MMPs). By doing so, it may help in reducing tissue degradation and promoting healing in conditions like osteoarthritis and rheumatoid arthritis.
In addition to its anti-inflammatory properties, L-Iduronic Acid Sodium Salt has been investigated for its role in cancer therapy. Studies suggest that it can interfere with tumor growth by inhibiting angiogenesis—the formation of new blood vessels that supply nutrients to cancer cells. Furthermore, it may enhance the efficacy of chemotherapeutic agents by increasing their penetration into tumor tissues. These findings make L-Iduronic Acid Sodium Salt a promising candidate for combination therapies targeting both tumor growth and inflammation.
The biosynthetic pathways involving L-iduronic acid provide insights into its potential applications in metabolic disorders. For example, mutations in genes responsible for GAG biosynthesis have been linked to lysosomal storage diseases. By studying L-Iduronic Acid Sodium Salt, researchers can better understand these pathways and develop strategies to correct or compensate for metabolic deficiencies. This could lead to novel treatments for conditions such as mucopolysaccharidoses.
From a pharmaceutical development perspective, L-Iduronic Acid Sodium Salt offers several advantages as an active pharmaceutical ingredient (API). Its stability under various conditions and compatibility with different drug delivery systems make it suitable for oral, injectable, and topical formulations. Moreover, its ability to interact with biological targets without causing significant side effects enhances its therapeutic potential. Ongoing clinical trials are evaluating its efficacy in treating chronic inflammatory conditions and enhancing wound healing processes.
The chemical synthesis of L-Iduronic Acid Sodium Salt is another area of active research. Researchers are exploring efficient synthetic routes that minimize waste production and maximize yield. Advances in green chemistry principles have enabled the development of more sustainable methods for producing this compound. These innovations not only reduce costs but also align with global efforts to promote environmental sustainability in pharmaceutical manufacturing.
The role of L-Iduronic Acid Sodium Salt in regenerative medicine is also gaining traction. Studies have shown that it can stimulate the proliferation of stem cells and promote tissue regeneration in animal models. This potential makes it a valuable component in developing therapies for spinal cord injuries, burns, and other degenerative conditions where tissue repair is crucial.
In conclusion, L-Iduronic Acid Sodium Salt (CAS No: 61199-83-5) is a multifaceted compound with significant implications in biochemical research and pharmaceutical development. Its ability to modulate inflammatory processes, interfere with cancer growth, enhance metabolic functions, and promote tissue regeneration underscores its therapeutic potential. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various health challenges worldwide.
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